2-Ethyl-3-methylpyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methylpyrazine-d3 is a deuterated derivative of 2-Ethyl-3-methylpyrazine, a compound known for its presence in various food products due to its distinct aroma. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methylpyrazine-d3 can be synthesized through the deuteration of 2-Ethyl-3-methylpyrazine. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazine N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce dihydropyrazines .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of flavor and fragrance compounds
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methylpyrazine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the compound’s pharmacokinetics by altering its metabolic stability and distribution. This makes it a valuable tool in studying drug metabolism and enzyme-catalyzed reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-3-methylpyrazine: The non-deuterated version, commonly found in food products.
2,3-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
2-Ethyl-3,5-dimethylpyrazine: Known for its lower odor threshold compared to other pyrazines
Uniqueness
2-Ethyl-3-methylpyrazine-d3 stands out due to its deuterium labeling, which provides unique advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic profiles compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C7H10N2 |
---|---|
Molekulargewicht |
125.19 g/mol |
IUPAC-Name |
2-ethyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3/i2D3 |
InChI-Schlüssel |
LNIMMWYNSBZESE-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CC |
Kanonische SMILES |
CCC1=NC=CN=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.